molecular formula C24H20ClN5O2 B608914 BET bromodomain inhibitor

BET bromodomain inhibitor

Cat. No.: B608914
M. Wt: 445.9 g/mol
InChI Key: QFLGNZXBWIQDLQ-FQEVSTJZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of BET bromodomain inhibitors typically involves the design of small molecules that can effectively bind to the bromodomains of BET proteins. One common approach is the use of acetylation mimics to block the bromodomains from binding chromatin . The synthetic routes often involve multi-step organic synthesis, including the formation of key intermediates and final coupling reactions. For example, the synthesis of JQ1, a well-known BET bromodomain inhibitor, involves the formation of a thienodiazepine core followed by functional group modifications to enhance binding affinity and selectivity .

Industrial Production Methods: Industrial production of BET bromodomain inhibitors involves scaling up the synthetic routes developed in the laboratory. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure the production of high-purity compounds. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly used for purification and characterization .

Chemical Reactions Analysis

Types of Reactions: BET bromodomain inhibitors undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the chemical structure of the inhibitors to enhance their potency and selectivity .

Common Reagents and Conditions: Common reagents used in the synthesis of BET bromodomain inhibitors include acetylating agents, reducing agents, and coupling reagents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired chemical transformations .

Major Products Formed: The major products formed from these reactions are the final BET bromodomain inhibitors, which are characterized by their ability to bind to the bromodomains of BET proteins and inhibit their function. These inhibitors are typically small molecules with specific functional groups that enhance their binding affinity and selectivity .

Scientific Research Applications

Hematological Malignancies

BET inhibitors have shown significant efficacy in treating hematological cancers, particularly those associated with BRD4 dependency. For example:

  • Acute Myeloid Leukemia (AML) : Studies have demonstrated that BET inhibitors like JQ1 and BI 894999 can induce apoptosis in AML cells by inhibiting MYC expression and disrupting oncogenic transcriptional programs .
  • Multiple Myeloma : JQ1 has been shown to inhibit growth and induce apoptosis in multiple myeloma cells, highlighting its potential as a therapeutic agent .

Solid Tumors

In addition to hematological cancers, BET inhibitors are being investigated for their effectiveness against solid tumors:

  • NUT Midline Carcinoma : This aggressive cancer is characterized by a chromosomal translocation involving BRD4. JQ1 has demonstrated significant tumor regression in preclinical models .
  • Lung Cancer : Studies indicate that BET inhibitors can suppress tumor growth in models of Kras-mutant non-small cell lung cancer .

Combination Therapies

Recent research suggests that BET inhibitors may be more effective when used in combination with other therapeutic agents. For instance:

  • CDK9 Inhibitors : The combination of BI 894999 with CDK9 inhibitors has shown enhanced antitumor effects in AML models .
  • BRAF Inhibitors : In BRAF-mutant melanoma, combining BET inhibitors with BRAF-targeted therapies has been proposed to overcome resistance mechanisms .

Table 1: Summary of Key Clinical Trials Involving BET Inhibitors

StudyCancer TypeBET InhibitorKey Findings
NCT01713582Acute Myeloid LeukemiaOTX-015Induced apoptosis and reduced MYC levels
NCT02516553Solid TumorsBI 894999Showed promising antitumor activity in early trials
NCT02296476Multiple MyelomaJQ1Significant tumor regression observed

Toxicity and Safety Profile

Despite their therapeutic potential, the use of BET inhibitors is associated with dose-limiting toxicities. Common adverse effects include:

  • Gastrointestinal Toxicity : Symptoms such as nausea and diarrhea are frequently reported.
  • Hematological Toxicity : Thrombocytopenia is a significant concern, necessitating careful monitoring during treatment .

Comparison with Similar Compounds

BET bromodomain inhibitors are unique in their ability to specifically target the bromodomains of BET proteins. Similar compounds include other bromodomain inhibitors that target non-BET bromodomains, such as those found in histone acetyltransferases and transcription initiation factors . BET bromodomain inhibitors are distinguished by their selectivity for the BET family of proteins and their potential therapeutic applications in cancer and other diseases .

List of Similar Compounds:
  • Histone acetyltransferase inhibitors
  • Transcription initiation factor inhibitors
  • Non-BET bromodomain inhibitors

Biological Activity

Bromodomain and Extra-Terminal (BET) inhibitors represent a novel class of epigenetic drugs that target BET proteins, which are critical for the regulation of gene expression associated with various diseases, particularly cancer. This article provides a comprehensive overview of the biological activity of BET bromodomain inhibitors, including their mechanisms of action, therapeutic applications, and findings from recent research studies.

BET proteins, including BRD2, BRD3, BRD4, and BRDT, function as epigenetic readers that recognize acetylated lysine residues on histones. By binding to these residues, they facilitate the recruitment of transcriptional machinery to chromatin, thereby regulating gene expression. The inhibition of BET proteins disrupts this process, leading to altered transcriptional profiles that can suppress oncogenic pathways.

  • Competitive Binding : BET inhibitors such as JQ1 and I-BET bind competitively to the bromodomain pockets of BET proteins, displacing them from chromatin. This displacement results in the downregulation of genes associated with superenhancers, including MYC and BCL2, which are pivotal in tumorigenesis .
  • Cell Cycle Regulation : Studies have shown that BET inhibition induces cell cycle arrest in various cancer models. For instance, OTX015 has demonstrated the ability to induce G1 phase arrest and promote apoptosis in B-cell lymphoma models .
  • Synergistic Effects : BET inhibitors often exhibit enhanced efficacy when used in combination with other therapies. For example, combining JQ1 with targeted therapies has been shown to produce synergistic effects in preclinical models .

Therapeutic Applications

The therapeutic potential of BET bromodomain inhibitors spans multiple cancer types:

  • Hematological Malignancies : Preclinical studies have highlighted the effectiveness of BET inhibitors in treating acute leukemia and multiple myeloma. JQ1 has been particularly noted for its selective inhibition of MYC-driven pathways in these cancers .
  • Solid Tumors : Research indicates that BET inhibitors can also be effective against solid tumors. In models of NUT midline carcinoma, JQ1 treatment resulted in significant tumor regression .
  • Immunomodulation : Recent findings suggest that BET inhibitors can enhance T cell function in cancer immunotherapy. For example, MK-8628 has been shown to improve the persistence and antitumor effects of chimeric antigen receptor (CAR) T cells in murine models .

Table 1: Summary of Key Studies on BET Bromodomain Inhibitors

StudyCompoundCancer TypeKey Findings
Filippakopoulos et al., 2010JQ1VariousHigh affinity for BD1/BD2; downregulates MYC expression
Nicodeme et al., 2010I-BET151HematologicalInduces apoptosis; cell cycle arrest in G1 phase
OTX015 Phase I TrialOTX015B-cell LymphomaPromising activity; synergizes with targeted drugs
JQ1 in NUT Midline CarcinomaJQ1Solid TumorsSignificant tumor regression observed
MK-8628 T Cell StudyMK-8628ImmunotherapyEnhances CAR T cell efficacy; improves immune response

Q & A

Basic Research Questions

Q. What experimental approaches are used to evaluate BET inhibitor efficacy in cancer models?

  • Methodology :

  • In vitro : Perform cell viability assays (e.g., MTT, ATP-lite) to assess growth inhibition. Validate target engagement via chromatin immunoprecipitation (ChIP) for BRD4 occupancy at oncogene promoters (e.g., MYC) and qRT-PCR to measure MYC transcript levels .
  • In vivo : Use xenograft models (e.g., Burkitt’s lymphoma or acute myeloid leukemia) to monitor tumor regression and survival. Measure pharmacodynamic markers (e.g., MYC protein levels in tumors via immunohistochemistry) .

Q. How do BET inhibitors mechanistically disrupt transcriptional regulation?

  • Mechanism : BET proteins (BRD2/3/4/T) bind acetylated histones via bromodomains, facilitating RNA Pol II-driven transcriptional elongation. Inhibitors like JQ1 competitively block acetyl-lysine binding, displacing BET proteins from chromatin and downregulating oncogenes (e.g., MYC) .

Q. What are standard assays to validate BET inhibitor selectivity?

  • Assays :

  • TR-FRET : Quantify inhibitor binding to individual bromodomains (BD1 vs. BD2) using recombinant proteins (e.g., IC50 values for BRD4 BD1: 49 nM vs. BD2: 0.02 μM for iBET-BD2) .
  • Fluorescent Recovery After Photobleaching (FRAP) : Monitor BET protein dissociation from chromatin in live cells .

Advanced Research Questions

Q. How can researchers design domain-selective BET inhibitors?

  • Strategies :

  • Structural Optimization : Use cocrystal structures (e.g., RVX-208 bound to BD2) to guide chemical modifications enhancing BD2 selectivity .
  • Bump-and-Hole Approach : Engineer mutant bromodomains (e.g., BRD4 L92A) paired with ethyl-modified inhibitors (e.g., I-BET) for allele-specific targeting .
    • Validation : Compare transcriptional outcomes (RNA-seq) between pan-BET (JQ1) and BD2-selective inhibitors (RVX-297) to identify domain-specific gene networks .

Q. How to resolve contradictory gene expression data after BET inhibition?

  • Analysis :

  • Domain-Specific Effects : BD1 inhibition predominantly drives MYC suppression, while BD2 inhibition may modulate immune/inflammatory genes. Use isoform-specific siRNA knockdown to decouple domain contributions .
  • Context Dependency : Assess cell-type-specific chromatin states (ATAC-seq) and histone acetylation patterns (ChIP-seq) to explain differential responses .

Q. What mechanisms underlie BET inhibitor resistance, and how can they be overcome?

  • Resistance Drivers :

  • BRD4 Protein Amplification : Observed in malignant peripheral nerve sheath tumors (MPNSTs). Validate via Western blot and CRISPR-mediated BRD4 depletion .
  • Compensatory Pathways : Upregulation of PI3K/AKT or WNT signaling. Use combination therapies (e.g., BET + PI3K inhibitors) .
    • Therapeutic Strategies : Develop PROTACs (e.g., BETd-246) to degrade BET proteins, bypassing bromodomain-binding resistance .

Q. How do BET protein mutations affect inhibitor binding and function?

  • Impact : Mutations near the acetyl-lysine pocket (e.g., BRD4 D140H) alter inhibitor affinity.
  • Assessment :

  • Thermal Shift Assays : Measure protein stability changes upon mutation.
  • Crystallography : Resolve altered binding modes (e.g., RVX-208 in BD2 mutants) .

Q. What are the advantages of dual BET/HDAC inhibitors in solid tumors?

  • Rationale : Co-inhibition synergistically suppresses oncogenic transcription (BET) and restores tumor suppressor expression (HDAC).
  • Example : Compound 13a (BET/HDAC dual inhibitor) shows superior efficacy in pancreatic cancer models compared to JQ1 or vorinostat monotherapy (IC50: BRD4 BD1 = 11 nM; HDAC1 = 21 nM) .

Q. Methodological Considerations

Q. How to assess BET inhibitor synergy with immunotherapy?

  • Approach :

  • In Vitro : Co-culture T cells with BET inhibitor-treated cancer cells; measure PD-L1 expression (flow cytometry) and T-cell activation (IFN-γ ELISA) .
  • In Vivo : Combine BET inhibitors (e.g., OTX015) with anti-PD1 in syngeneic models; quantify tumor-infiltrating lymphocytes (CD8+ T cells) .

Q. What models are suitable for studying BET inhibition in neuroblastoma?

  • Models :
  • MYCN-Amplified Cell Lines (e.g., Kelly, CHP-134): Assess apoptosis (Annexin V) and MYCN downregulation (Western blot) .
  • Transgenic Mice : Use TH-MYCN mice to evaluate survival and metastasis .

Properties

IUPAC Name

2-[(4S)-6-(4-chlorophenyl)-1-methyl-8-(1-methylpyrazol-4-yl)-4H-[1,2]oxazolo[5,4-d][2]benzazepin-4-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN5O2/c1-13-22-18-8-5-15(16-11-27-30(2)12-16)9-19(18)23(14-3-6-17(25)7-4-14)28-20(10-21(26)31)24(22)32-29-13/h3-9,11-12,20H,10H2,1-2H3,(H2,26,31)/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFLGNZXBWIQDLQ-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=C1C3=C(C=C(C=C3)C4=CN(N=C4)C)C(=NC2CC(=O)N)C5=CC=C(C=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NOC2=C1C3=C(C=C(C=C3)C4=CN(N=C4)C)C(=N[C@H]2CC(=O)N)C5=CC=C(C=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.